molecular formula C6H12FNO B15051981 ((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol

((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol

Cat. No.: B15051981
M. Wt: 133.16 g/mol
InChI Key: PVVBFPXFGPDGGN-PHDIDXHHSA-N
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Description

((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of a fluorine atom, a methyl group, and a hydroxymethyl group attached to a pyrrolidine ring. This compound’s unique structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with a fluorinating agent, followed by the introduction of a hydroxymethyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Methyl-2-piperidinecarboxylate: Another chiral compound with a similar pyrrolidine structure but different functional groups.

    (2R,4R)-2-Iodo-4-methylhexane: A compound with similar stereochemistry but different substituents.

Uniqueness

((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

[(2R,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

PVVBFPXFGPDGGN-PHDIDXHHSA-N

Isomeric SMILES

CN1C[C@@H](C[C@@H]1CO)F

Canonical SMILES

CN1CC(CC1CO)F

Origin of Product

United States

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